![molecular formula C16H16O3 B4954923 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4954923.png)
2-[2-(4-methylphenoxy)ethoxy]benzaldehyde
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Overview
Description
2-[2-(4-methylphenoxy)ethoxy]benzaldehyde: is an organic compound with the molecular formula C16H16O3 It is a benzaldehyde derivative characterized by the presence of a 4-methylphenoxy group and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde typically involves the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with 2-bromobenzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: 2-[2-(4-methylphenoxy)ethoxy]benzoic acid.
Reduction: 2-[2-(4-methylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction.
Scientific Research Applications
Chemistry: 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential biological activities. Derivatives of benzaldehyde are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its unique structure allows it to impart specific properties to the materials, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
- 2-[2-(4-chlorophenoxy)ethoxy]benzaldehyde
- 2-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde
- 2-[2-(4-ethylphenoxy)ethoxy]benzaldehyde
Comparison: Compared to its analogs, 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde has a unique combination of electronic and steric properties due to the presence of the 4-methyl group. This can influence its reactivity and the types of interactions it can participate in. For example, the methyl group can provide additional hydrophobic interactions in biological systems, potentially enhancing its binding affinity to certain targets.
Properties
IUPAC Name |
2-[2-(4-methylphenoxy)ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-13-6-8-15(9-7-13)18-10-11-19-16-5-3-2-4-14(16)12-17/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGPSIGBTZHCCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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